N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide -

N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

Catalog Number: EVT-4397020
CAS Number:
Molecular Formula: C26H30N4O2
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Losartan

  • Compound Description: Losartan is an angiotensin II receptor blocker commonly used to treat hypertension. []
  • Relevance: While Losartan itself is not directly mentioned in the context of N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, one of its key metabolites, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), shares structural similarities with the target compound. Both compounds contain an imidazole ring, suggesting potential exploration of related chemical space. []

Sumatriptan (1)

  • Compound Description: Sumatriptan is a non-selective 5-HT1B/1D agonist used to treat migraines. It is contraindicated in patients with heart disease. []
  • Relevance: The paper discussing Sumatriptan focuses on the development of selective serotonin one F receptor agonists (SSOFRA) for migraine treatment. [] While Sumatriptan itself does not share direct structural similarities with N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, the exploration of SSOFRA with improved selectivity might indirectly inform the design and development of compounds related to the target, especially if similar receptor targets are involved.

5-(4′-fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole (2)

  • Compound Description: This compound, a selective serotonin one F receptor agonist (SSOFRA), showed clinical efficacy in treating migraines. Although it exhibited high affinity and selectivity for the 5-HT1F receptor, it also demonstrated notable affinity for the 5-HT1A receptor. []
  • Relevance: This SSOFRA shares a piperidine ring system with N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide. [] Research focusing on enhancing selectivity within the SSOFRA class, particularly reducing 5-HT1A affinity, could offer insights into modifying the target compound's structure to achieve desired selectivity profiles.
  • Compound Description: This compound represents another SSOFRA identified to have greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. []
  • Relevance: Similar to the previous SSOFRA, this compound also contains a piperidine ring, a common structural feature with N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide. [] The exploration of SSOFRAs with diverse structures but retaining the piperidine moiety could provide valuable information for designing and optimizing compounds related to the target, particularly regarding selectivity and potential therapeutic applications in migraine treatment.

N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]urea (4)

  • Compound Description: This compound is a potent and systemically bioavailable inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). []
  • Relevance: It shares a significant structural resemblance with N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, particularly the presence of an imidazole ring connected to a propyl chain. [] The paper explores various modifications to the lead compound (4), providing insights into structure-activity relationships that could be extrapolated to understand and optimize the activity of the target compound.

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24)

  • Compound Description: This compound is another potent ACAT inhibitor discovered during the exploration of structure-activity relationships around compound 4. It exhibits potent activity and moderate plasma levels after oral administration. []
  • Relevance: Similar to compound 4, it features a propyl chain linked to an imidazole ring, a structural motif also found in N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide. [] The identification of this potent analogue (24) with improved pharmacokinetic properties highlights the potential for optimizing compounds within this chemical space for desirable activity and drug-like characteristics.

1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)

  • Compound Description: This compound displays high affinity for the AMPA receptor (Ki = 0.021 μM), demonstrating a several-fold increase compared to YM90K and NBQX. [] It also shows significant selectivity for the AMPA receptor over NMDA and glycine sites on the NMDA receptor.
  • Relevance: Although this compound doesn't have direct structural similarities with N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, both compounds contain an imidazole ring. [] This shared feature suggests potential investigations into incorporating an imidazole moiety within the target compound's structure to explore its effects on AMPA receptor binding and potential therapeutic applications.

Properties

Product Name

N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide

IUPAC Name

N-[[1-[3-(2-methylimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]-4-phenylbenzamide

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C26H30N4O2/c1-20-27-14-17-29(20)16-13-25(31)30-15-5-6-21(19-30)18-28-26(32)24-11-9-23(10-12-24)22-7-3-2-4-8-22/h2-4,7-12,14,17,21H,5-6,13,15-16,18-19H2,1H3,(H,28,32)

InChI Key

GOLIHPYXTNRYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.